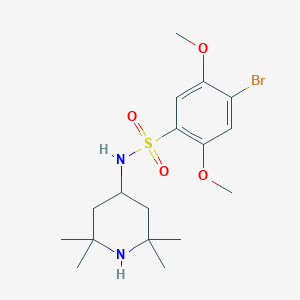
4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide, also known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and has been used in scientific research to study pain and addiction.
Mecanismo De Acción
4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects. However, unlike traditional opioids such as morphine, this compound does not appear to cause respiratory depression, making it a safer alternative for pain management.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia in animal models of pain. It also produces other effects commonly associated with opioids, such as sedation and euphoria. However, it does not appear to cause respiratory depression or other side effects commonly associated with traditional opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide in scientific research is its potent analgesic effects, which make it a useful tool for studying pain pathways and mechanisms. Additionally, its lack of respiratory depression and other side effects make it a safer alternative to traditional opioids. However, one limitation is its potential for abuse, as it has been shown to produce euphoria and may be addictive.
Direcciones Futuras
There are several potential future directions for research on 4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide. One area of interest is its potential as a treatment for pain, particularly in cases where traditional opioids are not effective or are contraindicated. Additionally, it may be useful in the study of addiction and withdrawal, as it produces effects similar to traditional opioids but without some of the negative side effects. Further research is needed to fully understand the potential uses and limitations of this compound in scientific research.
Métodos De Síntesis
The synthesis of 4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide involves the reaction of 4-butoxybenzenesulfonyl chloride with cyclohexylamine and methylamine. This reaction produces this compound, which is then purified using various methods such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide has been used in scientific research to study pain and addiction. It has been shown to have potent analgesic effects, making it a useful tool in the study of pain pathways and mechanisms. Additionally, it has been used to study the mechanisms of opioid addiction and withdrawal.
Propiedades
Fórmula molecular |
C17H27NO3S |
|---|---|
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H27NO3S/c1-3-4-14-21-16-10-12-17(13-11-16)22(19,20)18(2)15-8-6-5-7-9-15/h10-13,15H,3-9,14H2,1-2H3 |
Clave InChI |
RWSQCJIBVKHBAE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)



![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)



![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)


![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)
